D-(+)-Maltose Monohydrate-UL-13C12
Description
D-(+)-Maltose Monohydrate-UL-13C12 is a specialized form of maltose (B56501) where all twelve carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling renders the molecule detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace its journey through various biological systems. As a disaccharide composed of two glucose units, its primary role in research is to introduce ¹³C-labeled glucose into cells or organisms to elucidate metabolic pathways. ibresco.comglentham.comcreative-proteomics.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | 4-O-a-D-[UL-13C6]Glucopyranosyl-D-[UL-13C6]glucose, [UL-13C12]maltose monohydrate |
| Molecular Formula | ¹³C₁₂H₂₄O₁₂ |
| Molecular Weight | 372.22 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Water and Methanol (B129727) |
| Unlabeled CAS Number | 6363-53-7 |
(Data sourced from: cymitquimica.comlgcstandards.com)
Properties
Molecular Formula |
¹³C₁₂H₂₄O₁₂ |
|---|---|
Molecular Weight |
372.22 |
Synonyms |
4-O-α-D-[UL-13C6]Glucopyranosyl-D-[UL-13C6]glucose |
Origin of Product |
United States |
Synthesis and Methodologies for D + Maltose Monohydrate Ul 13c12 Production for Research Applications
Enzymatic Synthesis Approaches for Uniform ¹³C Enrichment
Enzymatic synthesis offers a highly specific and efficient route to produce D-(+)-Maltose Monohydrate-UL-¹³C₁₂. This approach leverages the catalytic prowess of enzymes to construct the disaccharide from ¹³C-labeled precursors, ensuring precise stereochemistry and high yields.
A common strategy involves the use of phosphorylases or glycosyltransferases. For instance, maltose (B56501) phosphorylase can catalyze the synthesis of maltose from a ¹³C-labeled glucose-1-phosphate donor and a ¹³C-labeled glucose acceptor. The precursors, such as uniformly labeled D-glucose ([U-¹³C₆]glucose), are typically produced through biosynthetic methods, for example, by growing microorganisms like Escherichia coli on a medium containing [U-¹³C]glucose as the sole carbon source.
The enzymatic reaction is carried out under controlled conditions of pH, temperature, and substrate concentration to maximize the yield of the desired product. The high specificity of the enzymes minimizes the formation of unwanted byproducts, simplifying subsequent purification steps. While specific protocols for the large-scale synthesis of D-(+)-Maltose Monohydrate-UL-¹³C₁₂ are often proprietary, the general principles of enzymatic synthesis of carbohydrates are well-established.
Chemical Synthesis Pathways for D-(+)-Maltose Monohydrate-UL-¹³C₁₂
The synthesis would start with a uniformly ¹³C-labeled glucose derivative. A key step is the glycosylation reaction, where a suitably protected and activated ¹³C-labeled glucose donor is coupled with a ¹³C-labeled glucose acceptor to form the α-1,4-glycosidic bond characteristic of maltose. This reaction requires careful selection of protecting groups and activating agents to ensure the desired stereoselectivity.
Following the successful coupling, all protecting groups are removed to yield the final product. The multi-step nature of chemical synthesis necessitates rigorous purification at each stage to remove reagents and byproducts, making it a labor-intensive and costly process.
Biosynthetic Cultivation Strategies for Isotope-Labeled Precursor Incorporation
Biosynthetic cultivation is a cornerstone for the production of uniformly ¹³C-labeled compounds, including the precursors for D-(+)-Maltose Monohydrate-UL-¹³C₁₂ synthesis. This method involves growing microorganisms or plant cells in a defined culture medium where the primary carbon source is a ¹³C-labeled substrate, most commonly [U-¹³C₆]glucose.
Escherichia coli is a frequently used microbial host for this purpose due to its well-characterized metabolism and rapid growth. Studies have shown that E. coli can be effectively cultured on [U-¹³C]glucose with negligible isotopic influence on its metabolism and physiology. nih.gov The microorganisms incorporate the ¹³C atoms from the glucose into their metabolic pathways, leading to the production of a wide range of ¹³C-labeled biomolecules, including the building blocks for maltose synthesis.
The cultivation process is carefully monitored and controlled to ensure efficient incorporation of the ¹³C label and to maximize the yield of the target precursors. After cultivation, the cells are harvested, and the desired ¹³C-labeled compounds are extracted and purified. This biosynthetic approach is a cost-effective way to produce a variety of uniformly labeled molecules for further enzymatic or chemical synthesis. Recent advancements also allow for tracing the incorporation of ¹³C-labeled glucose into complex cellular structures like membrane glycans. biorxiv.org
Purification and Quality Control of D-(+)-Maltose Monohydrate-UL-¹³C₁₂ for High-Precision Studies
The purity and isotopic enrichment of D-(+)-Maltose Monohydrate-UL-¹³C₁₂ are paramount for its use in high-precision studies. Therefore, rigorous purification and quality control measures are essential.
Purification: Following synthesis, the crude product is subjected to one or more chromatographic techniques to remove any unreacted precursors, byproducts, and other impurities. Common methods include:
Ion-exchange chromatography: To remove charged impurities.
Size-exclusion chromatography: To separate molecules based on their size.
High-performance liquid chromatography (HPLC): A highly effective method for achieving high purity of the final product.
Quality Control: A combination of analytical techniques is employed to verify the identity, purity, and isotopic enrichment of the final product.
| Analytical Technique | Purpose | Key Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure, stereochemistry, and determine the level and uniformity of ¹³C enrichment. | ¹³C NMR spectra will show signals for all 12 carbon atoms, and the coupling patterns can confirm the uniform labeling. ¹H NMR spectra will also be influenced by the adjacent ¹³C atoms. nih.gov |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the isotopic enrichment. | High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, confirming the incorporation of twelve ¹³C atoms. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the compound. | A single, sharp peak indicates a high degree of purity. |
The data obtained from these analyses are compiled into a certificate of analysis that accompanies the product, providing researchers with the necessary information to confidently use the compound in their experiments.
Advanced Methodologies in 13c Metabolic Flux Analysis 13c Mfa Utilizing D + Maltose Monohydrate Ul 13c12
Theoretical Foundations of ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. biorxiv.org It involves introducing a ¹³C-labeled substrate, such as D-(+)-Maltose Monohydrate-UL-¹³C₁₂, into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites. youtube.com This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes. nih.gov
Mass Isotopomer Distribution Analysis Principles
A key principle in ¹³C-MFA is the analysis of mass isotopomer distributions (MIDs). A mass isotopomer is a molecule that differs in the number of heavy isotopes it contains. For instance, a metabolite with three carbon atoms can exist as an M+0 (no ¹³C atoms), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), or M+3 (three ¹³C atoms) isotopomer. The fractional abundance of each of these mass isotopomers constitutes the MID of that metabolite. youtube.com
When D-(+)-Maltose Monohydrate-UL-¹³C₁₂ is introduced into a cell culture, it is first hydrolyzed by the enzyme maltase into two molecules of D-glucose, both of which are uniformly labeled with six ¹³C atoms ([U-¹³C₆]glucose). numberanalytics.com These labeled glucose molecules then enter the central carbon metabolism, and the ¹³C atoms are distributed throughout the metabolic network.
The specific pattern of ¹³C incorporation into downstream metabolites, as reflected in their MIDs, is a direct consequence of the active metabolic pathways and their relative fluxes. For example, the MIDs of key intermediates in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle will be altered in a predictable manner based on the flux through these pathways. By measuring the MIDs of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can deduce the underlying metabolic fluxes. nih.govnih.gov
Mathematical Modeling and Isotopomer Balance Equations
The core of ¹³C-MFA is a mathematical model that connects the measured MIDs to the unknown metabolic fluxes. This is achieved through a series of isotopomer balance equations. For each metabolite in the network, a balance equation is written for each of its isotopomers. This equation states that at isotopic steady state, the rate of production of a particular isotopomer is equal to its rate of consumption.
The production and consumption of isotopomers are functions of the metabolic fluxes and the MIDs of the precursor metabolites. By constructing a system of these algebraic equations for all measured metabolites, the unknown fluxes can be estimated by finding the set of flux values that best fits the experimentally determined MIDs. This is typically formulated as a least-squares minimization problem, where the objective is to minimize the difference between the measured and model-predicted MIDs.
The use of a uniformly labeled tracer like D-(+)-Maltose Monohydrate-UL-¹³C₁₂ simplifies some aspects of the modeling, as the initial input into the metabolic network is a single, fully labeled glucose species. However, the complexity of the metabolic network, including reaction reversibility and contributions from other unlabeled carbon sources, necessitates sophisticated computational algorithms to solve the system of isotopomer balance equations.
Experimental Design Protocols for D-(+)-Maltose Monohydrate-UL-¹³C₁₂ Tracer Studies
A well-designed experiment is crucial for obtaining high-quality data for ¹³C-MFA. The following sections outline key considerations for tracer studies utilizing D-(+)-Maltose Monohydrate-UL-¹³C₁₂.
Optimization of Tracer Input and Concentration
The choice of tracer and its concentration can significantly impact the precision of flux estimates. nih.gov While D-(+)-Maltose Monohydrate-UL-¹³C₁₂ provides a fully labeled source of glucose, it is often beneficial to use a mixture of labeled and unlabeled substrates. For instance, a common practice is to use a mixture of 20% labeled and 80% unlabeled substrate to manage costs and to create more informative labeling patterns. youtube.com
The optimal concentration of the tracer depends on the specific biological system and the metabolic pathways of interest. Preliminary experiments are often necessary to determine the concentration that results in sufficient label incorporation without causing metabolic perturbations.
A hypothetical experimental setup for optimizing tracer input could involve testing different ratios of D-(+)-Maltose Monohydrate-UL-¹³C₁₂ to unlabeled maltose (B56501). The resulting MIDs of key metabolites would then be analyzed to determine which ratio provides the best resolution for the fluxes of interest.
Table 1: Hypothetical Tracer Optimization for a Microbial Culture
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| D-(+)-Maltose-UL-¹³C₁₂ (%) | 10 | 50 | 90 |
| Unlabeled Maltose (%) | 90 | 50 | 10 |
| Observed ¹³C Enrichment in Pyruvate (B1213749) (M+3) | 8% | 45% | 85% |
| Observed ¹³C Enrichment in Alanine (B10760859) (M+3) | 7% | 42% | 81% |
Cell Culture and Bioreactor Systems for Isotopic Steady-State or Non-Steady-State Labeling
¹³C-MFA experiments can be performed under isotopic steady-state or non-steady-state conditions.
Isotopic Steady-State: In this approach, cells are cultured with the ¹³C-labeled substrate for a duration sufficient to allow the labeling of intracellular metabolites to reach a constant level. This is often achieved in continuous culture systems like chemostats, where cell density and nutrient concentrations are maintained at a constant level. nih.gov For many microbial and mammalian cell cultures, achieving isotopic steady state in protein-bound amino acids can take several cell doublings.
Isotopic Non-Steady-State: This method involves analyzing the transient labeling patterns of metabolites over time after the introduction of the ¹³C tracer. nih.gov This approach can provide valuable information about metabolic fluxes, particularly for slow-growing organisms or in systems where achieving isotopic steady state is not feasible.
The choice between steady-state and non-steady-state labeling depends on the experimental goals and the characteristics of the biological system. For studies utilizing D-(+)-Maltose Monohydrate-UL-¹³C₁₂, bioreactors with precise control over nutrient feeding and cell growth are ideal for achieving and maintaining the desired labeling state.
Rapid Quenching and Intracellular Metabolite Extraction Techniques
To accurately measure the in vivo labeling patterns of metabolites, it is essential to rapidly halt all enzymatic activity at the time of sampling. This process, known as quenching, prevents any changes in metabolite concentrations or labeling patterns during sample processing.
A common and effective quenching method involves rapidly plunging the cell culture into a cold solvent, such as methanol (B129727) at -80°C. For suspension cultures, rapid filtration to separate the cells from the medium followed by quenching is a widely used technique.
Following quenching, intracellular metabolites must be efficiently extracted from the cells. A variety of extraction methods exist, often using a combination of solvents like methanol, chloroform, and water to ensure the recovery of a broad range of metabolites. nih.gov The choice of quenching and extraction method should be carefully validated to ensure minimal metabolite leakage and complete inactivation of metabolic activity. nih.gov
Table 2: Comparison of Quenching Methods
| Quenching Method | Advantages | Disadvantages |
| Cold Methanol (-80°C) | Rapid inactivation of enzymes, effective for a wide range of organisms. | Can cause cell leakage if not optimized. |
| Rapid Filtration followed by Quenching | Efficient removal of extracellular medium, reducing background noise. | Can be technically challenging to perform quickly. |
| Cold Saline Solution | Can reduce metabolite leakage compared to pure methanol for some cell types. | May not be as effective at rapidly halting metabolism. |
Analytical Platforms for Isotopomer Measurement in ¹³C-MFA
The accurate measurement of isotope labeling patterns in metabolites is a critical step in ¹³C-MFA. nih.gov The choice of analytical platform depends on the specific metabolites of interest, the desired level of detail in the isotopomer analysis, and the complexity of the biological system. The primary techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.govcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Mass Isotopomer Distributions
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in ¹³C-MFA, particularly for the analysis of volatile and thermally stable metabolites such as amino acids, organic acids, and sugars. nih.govcolab.ws In a typical workflow, metabolites are extracted from the cells and chemically derivatized to increase their volatility for GC separation. shimadzu.com As the separated compounds elute from the GC column, they are ionized, commonly by electron ionization (EI), which generates a spectrum of mass fragments. shimadzu.com
The mass spectrometer then separates these fragments based on their mass-to-charge ratio, providing a mass isotopomer distribution for each metabolite. This distribution reveals the number of ¹³C atoms incorporated into each molecule. For instance, after feeding cells with D-(+)-Maltose Monohydrate-UL-¹³C₁₂, the glucose and subsequent pyruvate molecules will be heavily labeled. The pattern of this labeling in metabolites like alanine (synthesized from pyruvate) can elucidate the split ratio between glycolysis and the pentose phosphate pathway. shimadzu.com
Research has demonstrated that for the analysis of saccharide labeling, chemical ionization (CI) can be more advantageous than electron ionization (EI) for isotopomer quantification. nih.govresearchgate.net The table below illustrates typical fragments that are analyzed in GC-MS for ¹³C-MFA of central carbon metabolites.
| Metabolite Derivative | Fragment Ion | Information Provided |
| tBDMS-Aspartate | [M-57]⁺ | Mass isotopomer distribution of the entire molecule |
| tBDMS-Aspartate | [M-85]⁺ | Positional labeling information from specific fragmentation |
| Aldonitrile propionate-Glucose | Multiple fragments | Positional labeling of glucose monomers from glycogen |
| Aldonitrile propionate-Ribose | Multiple fragments | Positional labeling of ribose from RNA |
This table is a representative example of fragments analyzed and is not exhaustive.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile platform for the analysis of a wide range of metabolites, especially those that are non-volatile, polar, and thermally labile, which are often challenging to analyze by GC-MS. vanderbilt.edu This makes LC-MS highly suitable for analyzing key intermediates in central carbon metabolism, such as sugar phosphates, nucleotides, and cofactors, directly from cell extracts without the need for derivatization.
In ¹³C-MFA studies utilizing D-(+)-Maltose Monohydrate-UL-¹³C₁₂, LC-MS can track the incorporation of ¹³C into these polar metabolites, providing a more comprehensive view of the metabolic network. The separation of metabolites is achieved by liquid chromatography, and subsequent detection by a mass spectrometer allows for the determination of mass isotopomer distributions. Tandem mass spectrometry (LC-MS/MS) can further enhance the analysis by providing fragmentation data that can help to pinpoint the location of ¹³C atoms within a molecule.
Recent advancements in LC-MS methodologies, including high-resolution mass spectrometry (HRMS), have significantly improved the accuracy and resolution of isotopomer analysis, enabling the differentiation of metabolites with very similar masses.
| Metabolite Class | Analytical Advantage of LC-MS | Relevance to ¹³C-MFA with Maltose Tracer |
| Sugar Phosphates | Direct analysis without derivatization | Tracks early steps of glycolysis and pentose phosphate pathway |
| Nucleotides (ATP, GTP) | Analysis of energy currency and building blocks | Reveals energy status and biosynthetic fluxes |
| Acyl-CoAs | Analysis of key metabolic intermediates | Elucidates fatty acid and amino acid metabolism |
| Organic Acids (TCA cycle) | Good separation of polar compounds | Quantifies fluxes through the Krebs cycle |
This table highlights the advantages of LC-MS for specific metabolite classes in the context of ¹³C-MFA.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific ¹³C Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a unique analytical technique in ¹³C-MFA because it can determine the specific position of ¹³C atoms within a metabolite's carbon skeleton. nih.govresearchgate.net While mass spectrometry provides the number of ¹³C atoms in a molecule, NMR can distinguish between different positional isomers (isotopomers). This site-specific enrichment information is highly valuable for resolving complex flux scenarios and validating metabolic network models. mdpi.com
The basis of NMR in this context is the detection of the ¹³C nucleus, which has a nuclear spin. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹³C HSQC (Heteronuclear Single Quantum Coherence), can provide detailed information on the ¹³C-¹³C and ¹³C-¹H scalar couplings, which are directly related to the bonding of labeled carbon atoms. frontiersin.org
When D-(+)-Maltose Monohydrate-UL-¹³C₁₂ is used as a tracer, the resulting metabolites will have a high degree of ¹³C enrichment, leading to strong NMR signals. The analysis of the splitting patterns in the NMR spectra of key metabolites like glutamate (B1630785) can reveal the relative activities of pathways such as the TCA cycle. frontiersin.org While NMR is generally less sensitive than mass spectrometry, its ability to provide positional isotopomer data is unparalleled and highly complementary to MS-based approaches. mdpi.com
| NMR Experiment | Information Obtained | Application in ¹³C-MFA |
| 1D ¹³C NMR | Overall ¹³C enrichment and identification of labeled positions | Quantification of label incorporation into different carbon atoms |
| 2D ¹³C-¹H HSQC | Correlation of protons with their attached carbons | Assignment of ¹³C signals and determination of fractional labeling |
| 2D ¹³C-¹³C TOCSY | Correlation of all carbons within a spin system | Tracing carbon-carbon bond rearrangements through metabolic pathways |
This table provides an overview of common NMR experiments and their utility in ¹³C-MFA.
Applications of D + Maltose Monohydrate Ul 13c12 in Unraveling Biological Pathways
Elucidation of Central Carbon Metabolism in Diverse Organisms
Central carbon metabolism comprises the fundamental pathways—glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle—that govern energy production, redox balance, and the synthesis of biosynthetic precursors. Using D-(+)-Maltose Monohydrate-UL-¹³C12 as a carbon source allows for a detailed investigation of these interconnected networks. Upon uptake and hydrolysis, the resulting [U-¹³C6]glucose enters these core pathways, effectively labeling the entire metabolic system.
Glycolytic Fluxes and Pentose Phosphate Pathway Contributions
Glycolysis and the Pentose Phosphate Pathway (PPP) are two primary routes for glucose catabolism that diverge from the key metabolite, glucose-6-phosphate (G6P). utmb.edu ¹³C-MFA, fueled by data from ¹³C-labeled substrates like the glucose derived from D-(+)-Maltose Monohydrate-UL-¹³C12, is instrumental in determining the split ratio of carbon flux between these two pathways. shimadzu.com
When [U-¹³C6]glucose enters glycolysis, it produces fully labeled three-carbon metabolites like pyruvate (B1213749). Conversely, the oxidative PPP decarboxylates G6P, removing the C1 carbon and producing the five-carbon sugar ribose-5-phosphate (B1218738), a crucial precursor for nucleotides. creative-proteomics.com The non-oxidative PPP then rearranges these carbon backbones, leading to complex labeling patterns in glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov By analyzing the mass distribution of these intermediates, researchers can quantify the relative activity of glycolysis versus the PPP. This is critical for understanding cellular responses to various conditions, such as oxidative stress, where an upregulation of the PPP is required to produce NADPH for antioxidant defense. mdpi.comnih.gov
The table below illustrates how analyzing the labeling of pyruvate can help distinguish between the glycolytic and PPP routes when using a positionally labeled glucose tracer, which is a common method for resolving these fluxes.
| Entry Pathway | Labeled Glucose Fed | Resulting Pyruvate Labeling | Flux Implication |
| Glycolysis | [1-¹³C]glucose | 50% Unlabeled, 50% Labeled at C3 | Direct measure of glycolytic activity. shimadzu.com |
| Pentose Phosphate Pathway | [1-¹³C]glucose | 100% Unlabeled (¹³CO₂ is lost) | Indicates carbon flow through the oxidative PPP. shimadzu.com |
| Glycolysis | [U-¹³C6]glucose | 100% Labeled at C1, C2, C3 | Confirms substrate entry into glycolysis. |
This interactive table demonstrates the principle of using labeled glucose to trace metabolic pathways. The same principles apply when the labeled glucose is derived from the hydrolysis of D-(+)-Maltose Monohydrate-UL-¹³C12.
Tricarboxylic Acid (TCA) Cycle Intermediary Metabolism
The TCA cycle is the central hub of cellular respiration, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP and reducing equivalents. When D-(+)-Maltose Monohydrate-UL-¹³C12 is the carbon source, the resulting fully labeled pyruvate is converted to fully labeled acetyl-CoA, which then enters the TCA cycle. This introduces the ¹³C label into all TCA cycle intermediates, including citrate, α-ketoglutarate, succinate, and malate. utmb.edunih.gov
The labeling patterns of these intermediates and their associated amino acids (e.g., glutamate (B1630785) and aspartate, which are in equilibrium with α-ketoglutarate and oxaloacetate, respectively) provide a wealth of information. nih.gov ¹³C-NMR and MS analysis can determine the relative fluxes of different pathways feeding into the cycle. nih.gov For instance, it allows the quantification of the primary oxidative pathway (acetyl-CoA entry) versus anaplerotic reactions, which replenish TCA cycle intermediates siphoned off for biosynthesis. This detailed view of TCA cycle activity is vital for studying energy metabolism in various tissues, such as the heart and brain, and in disease states where metabolism is often altered. nih.govbiorxiv.org
Anabolic and Catabolic Network Redistributions using 13C-Labeled Maltose (B56501)
Metabolic networks are not static; they are dynamically rewired in response to environmental changes or genetic modifications. ¹³C-MFA using tracers like ¹³C-maltose provides a snapshot of the active flux distribution throughout the network, revealing these redistributions. nih.gov
For example, in microorganisms engineered for biochemical production, ¹³C-MFA can identify metabolic bottlenecks or competing pathways that divert carbon away from the desired product. nih.gov In studies on Saccharomyces cerevisiae grown in complex media, ¹³C-MFA has shown that amino acids can be co-utilized with glucose, feeding into the TCA cycle and altering the flux distribution compared to growth on glucose alone. nih.gov Using ¹³C-maltose in such studies would clarify how this specific sugar is partitioned between catabolic pathways for energy generation and anabolic pathways for building biomass, revealing the organism's metabolic strategy under specific conditions. This approach has demonstrated that in complex media, fluxes through the PPP and anaplerotic pathways can be lower, redirecting more carbon toward glycolysis. nih.gov
Investigation of Carbon Assimilation and Substrate Utilization Pathways
Before carbon can enter the central metabolic network, it must be transported into the cell and processed into a usable form. D-(+)-Maltose Monohydrate-UL-¹³C12 is an ideal tool for studying these initial steps of carbon assimilation.
Maltose Uptake and Enzymatic Hydrolysis Mechanisms
Organisms have evolved diverse mechanisms for maltose utilization. Some, like the protist Trichomonas vaginalis, hydrolyze maltose extracellularly into glucose, which is then transported into the cell. nih.gov Others, like the yeast Saccharomyces cerevisiae, transport maltose directly into the cytoplasm via permeases, where it is then hydrolyzed by the enzyme maltase into two glucose molecules. nih.govnumberanalytics.com
Using ¹³C-labeled maltose allows researchers to distinguish between these mechanisms. If maltose is hydrolyzed extracellularly, the first labeled sugar to appear inside the cell will be ¹³C-glucose. Conversely, if maltose is transported directly, intracellular ¹³C-maltose will be detected. nih.govnih.gov This approach provides definitive evidence for the specific uptake and initial processing strategy employed by an organism, which can be crucial for understanding nutrient acquisition and competition.
| Key Step | Enzyme/Transporter | Function | Role in ¹³C-Maltose Metabolism |
| Uptake | Maltose Permease (e.g., Malx1) | Transports maltose across the cell membrane. nih.gov | Mediates the entry of intact D-(+)-Maltose-UL-¹³C12 into the cytoplasm. |
| Hydrolysis | Maltase (e.g., Malx2) | Hydrolyzes one molecule of maltose into two molecules of glucose. rsc.orgresearchgate.net | Cleaves D-(+)-Maltose-UL-¹³C12 into two molecules of [U-¹³C6]glucose. |
| Phosphorylation | Glucokinase / Hexokinase | Phosphorylates glucose to glucose-6-phosphate, trapping it in the cell. rsc.org | Converts [U-¹³C6]glucose into [U-¹³C6]glucose-6-phosphate, committing it to central metabolism. |
This interactive table outlines the initial steps of maltose assimilation. Using a labeled substrate confirms the activity and sequence of these events.
Contribution of D-(+)-Maltose to Macromolecular Biosynthesis
The ultimate fate of carbon assimilated by a cell is either catabolism for energy or anabolism for the synthesis of macromolecules—proteins, nucleic acids (DNA, RNA), lipids, and complex carbohydrates. The intermediates of central carbon metabolism serve as the fundamental building blocks for these complex molecules.
By tracing the ¹³C label from D-(+)-Maltose Monohydrate-UL-¹³C12, researchers can quantify the contribution of maltose to the synthesis of these essential cellular components. For example, labeled acetyl-CoA is the precursor for fatty acid synthesis, labeled ribose-5-phosphate is the backbone of nucleotides, and labeled amino acids (derived from glycolytic and TCA cycle intermediates) are incorporated into proteins. creative-proteomics.com Measuring the ¹³C enrichment in these macromolecular building blocks provides a direct measure of anabolic activity and demonstrates how the cell allocates its carbon resources derived from maltose. nih.gov This is fundamental to fields ranging from metabolic engineering to understanding the physiology of growth.
Enzymatic Reaction Kinetics and Regulatory Mechanisms
The use of uniformly labeled (UL) ¹³C-maltose is instrumental in dissecting the mechanisms of enzyme action and regulation.
While enzymes like β-amylase are known for producing maltose during starch degradation, other enzymes, such as maltase (an α-glucosidase), specifically use maltose as a substrate, breaking it down into two glucose molecules. nih.gov Quantifying the activity of such enzymes in complex biological mixtures can be challenging due to the presence of other sugars and metabolites.
D-(+)-Maltose Monohydrate-UL-13C12 offers a highly specific and sensitive solution. By providing the enzyme with this labeled substrate, its activity can be precisely measured by tracking the appearance of the ¹³C-labeled glucose product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. uab.edunih.govnih.gov The rate of formation of ¹³C-glucose is directly proportional to the enzyme's catalytic activity, allowing for the calculation of key kinetic parameters like Vmax (maximum reaction rate) and KM (substrate concentration at half-maximal velocity). nih.govwikipedia.org This method eliminates background noise from unlabeled glucose in the sample, providing a clear and unambiguous measure of the specific enzymatic reaction.
Table 1: Hypothetical Data for Maltase Activity Assay
This interactive table illustrates how the rate of ¹³C-labeled glucose formation, measured by mass spectrometry, directly reflects maltase activity over time when this compound is used as the substrate.
| Time (minutes) | ¹³C-Maltose Concentration (mM) | ¹³C-Glucose Concentration (µM) | Maltase Activity (µmol/min) |
| 0 | 10.0 | 0 | 0.0 |
| 2 | 9.8 | 400 | 200 |
| 5 | 9.5 | 1000 | 200 |
| 10 | 9.0 | 2000 | 200 |
| 20 | 8.0 | 4000 | 200 |
Isotopic tracing with ¹³C-maltose is a powerful strategy for elucidating complex regulatory mechanisms like allosteric inhibition and feedback control. nih.gov Allosteric regulation occurs when a molecule binds to a protein at a site other than the active site, causing a conformational change that alters the protein's activity.
A classic example is the allosteric inhibition of the maltose transporter (MalFGK₂) in Escherichia coli. nih.govnih.govnih.govnih.gov In the presence of a preferred carbon source like glucose, a regulatory protein (EIIA-Glc) binds to the maltose transporter, locking it in an inward-facing conformation and preventing it from importing maltose into the cell. nih.govnih.gov
By using this compound, researchers can quantitatively study this inhibition. In an experiment, the uptake and subsequent metabolism of ¹³C-maltose would be measured in the presence and absence of glucose. The flow of the ¹³C label into intracellular metabolites would be significantly reduced when glucose is present, providing a dynamic and precise measurement of the allosteric regulation. This isotopic tracing reveals not just that inhibition is occurring, but it quantifies the extent to which the metabolic pathway is suppressed. nih.gov
Microbiome Metabolism and Host-Microbe Metabolic Interactions
The gut microbiome is a complex ecosystem where microbes constantly break down dietary components and produce metabolites that influence host health. ¹³C-labeled maltose is an invaluable tool for mapping these intricate metabolic networks.
Stable Isotope-Resolved Metabolomics (SIRM) is a cutting-edge technique used to trace the fate of atoms through metabolic pathways. nih.govnih.govresearchgate.netuky.eduresearchgate.net When a microbial community is supplied with this compound, the heavy carbon atoms act as a beacon. As the gut microbes ferment the maltose, the ¹³C is incorporated into a vast array of new molecules.
Using high-resolution mass spectrometry, scientists can track these labeled carbons into central metabolic pathways (like glycolysis and the Krebs cycle) and into key microbial products, including short-chain fatty acids (SCFAs), essential amino acids, and even neurotransmitters. nih.govnih.gov This allows for the creation of detailed maps of carbon flow, revealing how dietary carbohydrates are transformed by the collective metabolism of the gut microbiota and which metabolites become available to the host. nih.gov
Table 2: Example of ¹³C-Enrichment in Microbial Metabolites
This table shows hypothetical data on the percentage of ¹³C enrichment in various metabolites within a gut microbiome culture at different time points after the introduction of ¹³C-Maltose.
| Metabolite | ¹³C Enrichment at 1 hour (%) | ¹³C Enrichment at 6 hours (%) | ¹³C Enrichment at 24 hours (%) |
| Pyruvate | 45 | 85 | 90 |
| Lactate | 40 | 88 | 92 |
| Succinate | 15 | 60 | 75 |
| Alanine (B10760859) | 20 | 75 | 85 |
| Valine | 10 | 55 | 70 |
Within a diverse microbial community, different species often have preferred nutrient sources. This preferential consumption is governed by mechanisms like Carbon Catabolite Repression (CCR), where the presence of a highly favored sugar like glucose prevents bacteria from activating the genes needed to metabolize other sugars, such as maltose. nih.govfrontiersin.orgcapes.gov.broup.com
By supplying a microbial community with both unlabeled glucose and this compound, researchers can precisely determine the extent of CCR. Minimal incorporation of ¹³C into microbial biomass and metabolites would indicate strong repression of maltose utilization.
Furthermore, combining SIRM with molecular techniques like DNA or RNA sequencing creates a powerful method known as Stable Isotope Probing (SIP). nih.govnih.govspringernature.comyoutube.com In a SIP experiment, the ¹³C from the labeled maltose is traced directly into the DNA or RNA of the microbes that consume it. By sequencing this labeled genetic material, scientists can identify the specific bacterial species that are the primary metabolizers of maltose within a complex ecosystem. This approach links metabolic function directly to microbial identity, revealing which organisms are performing key roles in carbohydrate fermentation and influencing host-microbe interactions. nih.gov
Structural Biology and Dynamics Studies Employing D + Maltose Monohydrate Ul 13c12
Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique that leverages the magnetic properties of atomic nuclei. The uniform labeling of maltose (B56501) with the ¹³C isotope significantly enhances the sensitivity and resolution of NMR experiments, providing invaluable insights into molecular structure and behavior at an atomic level.
Biosynthetic Incorporation of ¹³C-Labeled Maltose-Derived Precursors into Proteins
The journey of ¹³C atoms from maltose into the intricate architecture of proteins is a fundamental aspect of its utility. In various expression systems, particularly bacterial cells like Escherichia coli, D-(+)-Maltose Monohydrate-UL-¹³C12 can serve as a carbon source. nih.govnih.gov Through the cell's metabolic pathways, the ¹³C-labeled glucose units derived from maltose are broken down and their carbon skeletons are used to synthesize amino acids. nih.govcopernicus.org These ¹³C-labeled amino acids are then incorporated into the polypeptide chain during protein synthesis, effectively distributing the isotopic label throughout the protein's structure. nih.govrsc.org
This biosynthetic labeling strategy is crucial for producing proteins enriched with ¹³C, which is essential for a variety of advanced NMR experiments. copernicus.org The efficiency of this incorporation can be high, leading to significant enrichment of the target protein with the ¹³C isotope. copernicus.org However, the distribution of the label among different amino acid types is not always uniform and can be influenced by the specific metabolic pathways active in the expression host. copernicus.orgcopernicus.org For instance, some amino acids might show higher levels of ¹³C enrichment than others due to their proximity to the entry point of the labeled carbon into the metabolic network. copernicus.org Researchers can sometimes influence this distribution by supplementing the growth media with specific unlabeled amino acids to suppress the synthesis of their labeled counterparts, thereby directing the ¹³C label to desired residues. meihonglab.com
Protein Structure Elucidation and Conformational Analysis
Once a protein is successfully labeled with ¹³C derived from D-(+)-Maltose Monohydrate-UL-¹³C12, it becomes a suitable subject for detailed structural analysis by NMR spectroscopy. nih.gov Both solution-state and solid-state NMR techniques can be employed to determine the three-dimensional structure of the protein and to analyze its conformational dynamics. nih.gov
In solution NMR, the ¹³C labeling allows for the use of powerful triple-resonance experiments that correlate the chemical shifts of the backbone and side-chain atoms, which is a critical step in the sequential assignment of the protein's resonances. These assignments are the foundation for determining the protein's secondary and tertiary structure through the measurement of various NMR parameters, such as Nuclear Overhauser Effects (NOEs) and residual dipolar couplings (RDCs).
Solid-state NMR, on the other hand, is particularly valuable for studying large proteins or protein complexes that are not amenable to solution NMR due to their size or insolubility. nih.gov For instance, microcrystalline samples of ¹³C-labeled proteins can yield high-resolution spectra under magic-angle spinning (MAS) conditions, providing detailed structural information. nih.gov
A prominent example of a protein studied using these methods is the E. coli Maltose Binding Protein (MBP). nih.govjournal-dtt.org MBP is a key component of the maltose/maltodextrin transport system and has been a model system for developing NMR methodologies for large proteins. nih.govjohnshopkins.edu Studies on ¹³C-labeled MBP have provided detailed insights into its structure, revealing a two-domain architecture with a flexible hinge region that undergoes significant conformational changes upon ligand binding. journal-dtt.orgbiorxiv.orgnih.gov These studies have been instrumental in understanding how MBP recognizes and binds its maltose substrate. biorxiv.org
| Parameter | Description | Relevance to Structure Elucidation |
| ¹³C Chemical Shifts | The resonance frequency of a ¹³C nucleus, which is highly sensitive to its local electronic environment. | Provides information about the secondary structure elements (α-helices, β-sheets) and the overall fold of the protein. |
| Nuclear Overhauser Effects (NOEs) | The transfer of nuclear spin polarization from one nucleus to another through space. | Provides distance restraints between protons, which are crucial for defining the tertiary structure of the protein. |
| Residual Dipolar Couplings (RDCs) | The partial alignment of a molecule in a magnetic field, which provides information about the orientation of internuclear vectors. | Provides long-range structural information, helping to define the relative orientation of different domains in a protein. |
Investigation of Protein Dynamics and Ligand Interactions (e.g., Maltose Binding Protein)
Beyond static structures, ¹³C labeling enables the investigation of protein dynamics across a wide range of timescales. nih.govnih.gov These dynamics are often crucial for protein function, including ligand binding and catalysis. biorxiv.orgnih.govnih.gov NMR relaxation experiments on ¹³C-labeled proteins can probe motions from picoseconds to seconds, revealing the flexibility of the protein backbone and side chains. nih.gov
The Maltose Binding Protein (MBP) serves as an excellent case study for the power of ¹³C-based NMR in probing dynamics and interactions. biorxiv.orgnih.govnih.gov Upon binding maltose, MBP undergoes a significant conformational change, transitioning from an "open" to a "closed" state. journal-dtt.orgnih.gov NMR studies have shown that even in the absence of its ligand, MBP is not static but exists in a dynamic equilibrium, sampling multiple conformations including a partially closed state. nih.govnih.gov This intrinsic flexibility is thought to play a key role in its ability to efficiently capture maltose. biorxiv.orgnih.gov
By using ¹³C-labeled maltose, researchers can directly observe the ligand in the binding pocket of the protein. This allows for the precise mapping of the interactions between the sugar and the amino acid residues of the protein, providing a detailed picture of the binding event at an atomic level. biorxiv.org Furthermore, by comparing the NMR spectra of the free and bound states of the protein, it is possible to identify which regions of the protein are affected by ligand binding, not only in the immediate vicinity of the binding site but also in more distant regions, revealing allosteric communication pathways within the protein. johnshopkins.edu
| Dynamic Process | Timescale | NMR Method | Information Gained |
| Bond Vibrations | Femtoseconds (fs) | - | Not directly observed by NMR |
| Side-chain Rotations | Picoseconds (ps) to Nanoseconds (ns) | ¹³C Relaxation (T1, T2, NOE) | Local flexibility and entropy |
| Loop Motions | Nanoseconds (ns) to Microseconds (µs) | Relaxation Dispersion | Conformational exchange and kinetics |
| Domain Movements | Microseconds (µs) to Milliseconds (ms) | Relaxation Dispersion, PRE | Large-scale conformational changes |
| Folding/Unfolding | Milliseconds (ms) to Seconds (s) | Hydrogen Exchange, Real-time NMR | Protein stability and folding pathways |
Advanced Isotope Labeling Strategies for Complex Biomolecular Systems
While uniform ¹³C labeling is a powerful tool, more sophisticated isotope labeling strategies have been developed to tackle increasingly complex biological systems. These advanced methods aim to simplify crowded NMR spectra, enhance sensitivity, and provide more specific structural and dynamic information.
One such strategy is selective labeling , where only specific types of amino acids or even specific atoms within an amino acid are labeled with ¹³C. copernicus.orgmeihonglab.com This can be achieved by providing the expression system with a mixture of labeled and unlabeled precursors. copernicus.orgcopernicus.org For example, by using ¹³C-labeled glucose as the primary carbon source but supplementing the medium with unlabeled amino acids, the incorporation of ¹³C can be directed to the remaining amino acids that are synthesized de novo. meihonglab.com This approach significantly reduces the complexity of the NMR spectrum, making it easier to assign and interpret. meihonglab.com
Another powerful technique is segmental isotope labeling , where different domains or segments of a large protein are labeled with different isotopes (e.g., one domain is ¹³C-labeled while another is ¹⁵N-labeled). This allows the study of the structure and interactions of individual domains within the context of the full-length protein, which is particularly useful for multi-domain proteins and protein complexes.
Computational and Bioinformatic Integration in 13c Labeling Research
Software Tools for Metabolic Flux Estimation and Statistical Validation
Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a cornerstone technique for quantifying in vivo reaction rates. nih.gov The calculation of metabolic fluxes from the mass isotopomer distribution data of metabolites, such as those derived from the metabolism of D-(+)-Maltose Monohydrate-UL-13C12, is a complex mathematical task. It involves fitting the labeling data to a metabolic network model through nonlinear optimization. creative-proteomics.com To manage this complexity, a variety of specialized software tools have been developed. These platforms not only estimate flux values but also perform crucial statistical analyses to assess the reliability and confidence of these estimates.
Key software packages are built upon frameworks like the Elementary Metabolite Unit (EMU) method, which significantly improves computation speed for flux calculations. researchgate.net They typically support the entire MFA workflow, from model creation and experimental design to parameter estimation and statistical validation. 13cflux.net Statistical validation is critical for determining the goodness-of-fit between the experimentally measured labeling data and the values predicted by the model. medrxiv.org A common method is the chi-squared (χ²) statistical test, which evaluates the discrepancy between simulated and measured data to validate the metabolic model. medrxiv.orgnih.gov Furthermore, Monte Carlo simulations are often used to determine the confidence intervals of the calculated fluxes, providing a measure of their precision. nih.gov
Below is an interactive table summarizing prominent software tools used for 13C-MFA.
| Software | Core Platform | Key Features | Licensing |
| 13CFLUX2 | C++, with Java/Python add-ons | High-performance computing for large-scale models; supports multicore CPUs and clusters; uses FluxML for model specification. 13cflux.netresearchgate.net | Free for Academic Use |
| FluxPyt | Python | Open-source; based on the EMU framework; includes Monte Carlo analysis for standard deviations and automatic flux map generation. nih.gov | Open Source |
| OpenFLUX | Java & MATLAB | User-friendly model creation from spreadsheets; automatic generation of metabolite and isotopomer balances; includes gradient-based and Monte Carlo algorithms. researchgate.net | Open Source |
| INCA (Isotopomer Network Compartmental Analysis) | MATLAB | Comprehensive tool for isotopically stationary and non-stationary MFA, tracer experiment design, and statistical analysis. | Free for Academic Use |
| Metran | MATLAB | Based on the Elementary Metabolite Units (EMU) framework for efficient simulation; performs tracer experiment design and statistical analysis. researchgate.net | Commercial |
| Omix | Java-based | A visualization software that provides a graphical front-end for modeling and viewing flux maps, often used in conjunction with 13CFLUX2. 13cflux.netoup.com | Commercial/Free Light Edition |
This table is interactive. Click on the headers to sort.
Network Reconstruction and Constraint-Based Modeling from Isotopic Data
Isotopic data derived from substrates such as this compound provide powerful constraints for refining and validating metabolic network models. nih.gov Constraint-based modeling (CBM) is a powerful approach for analyzing genome-scale metabolic models (GSMMs) to predict metabolic capabilities. nih.govyoutube.com While standard Flux Balance Analysis (FBA) relies on optimizing an objective function (like biomass production) within stoichiometric constraints, it can be underdetermined for complex networks with parallel or cyclical pathways. youtube.commdpi.com
Incorporating experimental data from 13C labeling experiments provides direct evidence of pathway activity, significantly reducing the solution space and improving the accuracy of flux predictions. nih.gov This integration creates a more robust model that does not rely solely on assumed optimization principles. nih.gov
A key advancement is the development of methods that combine the strengths of 13C-MFA and FBA. For instance, two-scale 13C Metabolic Flux Analysis (2S-13C MFA) uses isotopic data to constrain fluxes in the core metabolic network while maintaining stoichiometric balances across the entire genome-scale model. This approach provides a comprehensive picture of both central and peripheral metabolism.
The process typically involves:
Reconstruction: A metabolic network is reconstructed based on genomic and biochemical data, establishing the stoichiometric relationships between all known metabolites and reactions.
Data Acquisition: The organism is cultured with a 13C-labeled substrate, like this compound. In a study of Saccharomyces cerevisiae grown in a malt (B15192052) extract medium, the consumption of maltose (B56501) was monitored alongside the fractional labeling of intracellular metabolites derived from a [U-13C]glucose tracer to analyze metabolic flux distribution. nih.gov
Constraint Application: The measured mass isotopomer distributions are used as constraints on the model. This forces the calculated flux distribution to be consistent with the observed experimental data.
Flux Calculation and Analysis: Algorithms calculate the range of possible flux values for every reaction in the network that satisfies both the stoichiometric and isotopic constraints. This allows for the identification of active pathways, metabolic bottlenecks, and the cellular response to genetic or environmental changes. nih.gov
This integration allows researchers to obtain realistic estimations of metabolic fluxes across a wide network, moving beyond the limited scope of central carbon metabolism that is often the focus of standalone 13C-MFA studies. nih.gov
Data Integration Platforms for Multi-Omics and 13C-MFA Datasets
To achieve a holistic understanding of biological systems, it is essential to integrate data from multiple 'omics' layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govyoutube.com Fluxomics, and specifically 13C-MFA, provides a functional readout of the metabolic phenotype, which is the ultimate output of the complex interactions between genes, proteins, and metabolites. clinical-microbiomics.com Integrating 13C-MFA data with other omics datasets can reveal how regulatory changes at the genetic or protein level translate into functional metabolic activity. mdpi.com
The integration of such heterogeneous and large-scale datasets presents significant bioinformatic challenges. This has spurred the development of specialized data integration platforms and computational frameworks designed to combine multi-omics data with fluxomics data. These platforms aim to move beyond simple correlational analyses to build predictive models of cellular behavior.
Key functions of these integration platforms include:
Data Standardization: Ensuring that data from different sources and laboratories are compatible and can be analyzed together.
Network Contextualization: Mapping transcriptomic and proteomic data onto genome-scale metabolic models to constrain reaction rates based on gene or protein expression levels.
Integrated Analysis: Employing statistical and machine learning methods to identify significant associations and causal relationships between different omics layers and metabolic fluxes. youtube.com
Visualization: Providing intuitive tools to visualize complex multi-omics data within the context of metabolic pathways and networks.
An example of an infrastructure designed to address these challenges is MetaboHUB , a national facility in France that provides state-of-the-art tools and services for metabolomics and fluxomics, aiming to standardize data and facilitate its integration into a systems biology approach. Such platforms are crucial for translating the detailed measurements from experiments using tracers like this compound into a comprehensive, multi-layered understanding of metabolic regulation and function.
Future Directions and Emerging Research Frontiers for D + Maltose Monohydrate Ul 13c12
Development of Novel Experimental Designs for High-Resolution Flux Analysis
Metabolic Flux Analysis (MFA) using stable isotopes is a powerful tool for quantifying the rates of metabolic reactions within a living cell. nih.govnih.gov The precision of ¹³C-MFA is critically dependent on the experimental design, particularly the choice of isotopic tracer. creative-proteomics.com While various mixtures of labeled and unlabeled glucose have been traditionally used, the future points toward more complex and informative experimental setups to achieve high-resolution flux data. nih.gov
The development of novel experimental designs for D-(+)-Maltose Monohydrate-UL-13C12 is a key area of future research. A significant advancement involves the use of parallel labeling experiments. nih.gov In this approach, cells are cultured in parallel with different ¹³C-labeled substrates. For instance, one culture could be supplied with this compound, while another receives a specifically labeled glucose tracer, such as [1-¹³C]glucose. By combining the labeling data from these parallel experiments, researchers can obtain more comprehensive and precise flux estimations across the metabolic network. creative-proteomics.comnih.gov
Designing the optimal tracer experiment is a crucial step for achieving high-resolution ¹³C-MFA. creative-proteomics.com The use of this compound introduces a higher level of complexity and information. As the maltose (B56501) is broken down into two glucose units, the uniformly labeled carbons can be traced through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, providing detailed insights into the relative activities of these central metabolic routes. creative-proteomics.com Future experimental designs will focus on optimizing the combination of uniformly labeled maltose with other positionally enriched tracers to resolve fluxes through alternative or overlapping metabolic pathways with unprecedented accuracy. youtube.com
| Experimental Design Strategy | Rationale for High-Resolution Flux Analysis | Potential Outcome with this compound |
| Parallel Labeling | Combines data from multiple isotopic tracers to constrain flux calculations more tightly. creative-proteomics.comnih.gov | Increased precision in quantifying fluxes through central carbon metabolism and pathways involving disaccharide uptake. |
| Dynamic Labeling Experiments | Involves time-course sampling after introduction of the tracer to capture transient metabolic states. | Elucidation of how metabolic networks adapt to the introduction of a complex carbohydrate over time. |
| Co-culture Experiments | Uses the tracer to study metabolic interactions and nutrient exchange between different cell types. | Understanding the metabolic interplay in microbial communities or host-pathogen interactions where maltose is a relevant carbon source. |
Integration of Isotopic Tracing with Advanced Analytical Techniques
The accurate quantification of metabolic fluxes relies on precise measurement of isotope labeling patterns in downstream metabolites. nih.gov The integration of this compound tracing with advanced analytical techniques is a burgeoning frontier. The primary methods for detecting ¹³C labels are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcreative-proteomics.com
Future research will focus on leveraging the full potential of high-resolution mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to analyze the complex labeling patterns generated from a 12-carbon source. nih.gov Tandem mass spectrometry (MS/MS or MS²) and multi-stage mass spectrometry (MS³) offer enhanced selectivity and sensitivity, enabling the identification and quantification of specific isotopologues (molecules differing only in their isotopic composition) in complex biological samples. youtube.comnih.gov This is particularly valuable for distinguishing between metabolic pathways that may produce the same metabolites but with different carbon atom arrangements. youtube.com
For example, after feeding cells this compound, the ¹³C labels will be incorporated into a wide array of molecules, from amino acids and lipids to complex glycans. youtube.combiorxiv.org Advanced LC-MS techniques can track the incorporation of these labeled carbons into specific lipid species, providing insights into de novo fatty acid synthesis and lipid remodeling. youtube.com Similarly, ¹³C-NMR can provide detailed information on the positional enrichment of ¹³C within a molecule, which is crucial for resolving fluxes through pathways that involve the scrambling of carbon backbones. creative-proteomics.com The combination of these powerful analytical tools is essential for maximizing the information obtained from a uniformly labeled 12-carbon tracer.
| Analytical Technique | Application in ¹³C Tracing | Advantage for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Measures labeling in volatile metabolites, particularly protein-bound amino acids. creative-proteomics.comnih.gov | Provides robust data on central carbon metabolism fluxes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Analyzes a wide range of non-volatile metabolites, including lipids, nucleotides, and sugar phosphates. nih.govyoutube.com | Enables tracking of the 12 labeled carbons into diverse and complex biomolecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the specific position of ¹³C labels within a molecule's structure. nih.govcreative-proteomics.com | Offers detailed resolution of pathways involving carbon rearrangements, which is critical for complex tracers. |
Applications in Quantitative Systems Pharmacology and Metabolic Engineering
Quantitative Systems Pharmacology (QSP) and metabolic engineering are two fields poised to benefit significantly from the application of this compound. QSP aims to understand the interaction between drugs and biological systems through mathematical modeling, while metabolic engineering seeks to purposefully redesign cellular metabolism for the production of valuable chemicals or for therapeutic purposes. nih.govnih.gov
In metabolic engineering, ¹³C-MFA is a cornerstone technology for identifying metabolic bottlenecks and guiding the rational design of microbial strains. nih.govnih.gov By using a complex carbon source like maltose, which is relevant in many industrial fermentation processes (e.g., brewing), engineers can gain a more accurate picture of cellular metabolism under production-relevant conditions. ibresco.comsigmaaldrich.com Tracing this compound can reveal how carbon flux is partitioned between growth, energy production, and the synthesis of a target product, allowing for targeted genetic modifications to optimize yield. nih.gov
In QSP, understanding a drug's effect on cellular metabolism is crucial for predicting its efficacy and potential off-target effects. Isotopic tracers can be used to quantify how a drug perturbs metabolic fluxes in vivo. youtube.com For instance, an experiment could involve administering a drug to an animal model and then tracing the metabolism of this compound to see how the drug alters carbohydrate metabolism in different tissues. youtube.com This provides a dynamic, quantitative readout of the drug's mechanism of action at the metabolic level, deepening our understanding of its physiological impact. nih.gov
Exploration of this compound in Untargeted Metabolomics and Fluxomics
Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample, while fluxomics focuses on measuring the rates of all metabolic reactions in a system. The use of this compound presents exciting opportunities for both discovery-based approaches.
When cells are fed a uniformly labeled substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites. youtube.com This creates a distinct mass shift for each metabolite derived from the tracer, making them stand out in a complex metabolome. By using untargeted mass spectrometry, researchers can identify all metabolites that have incorporated the ¹³C label, effectively mapping all the metabolic fates of the maltose carbon. This approach can lead to the discovery of novel metabolic pathways or unexpected connections between known pathways. nih.gov
A recent study demonstrated a similar principle using ¹³C-labeled glucose to track its allocation into cell membrane glycans, revealing how cancer-associated metabolic shifts directly impact glycosylation pathways. biorxiv.org Applying this concept with this compound could provide even deeper insights into glycan biosynthesis and other pathways that utilize complex sugars. The widespread distribution of the twelve labeled carbons throughout the metabolome provides a rich dataset for fluxomic analysis, enabling a more global and unbiased quantification of metabolic activity compared to targeted approaches. nih.govyoutube.com This makes this compound a powerful exploratory tool for understanding the metabolic reprogramming that occurs in various diseases and physiological states.
Q & A
Q. How can researchers verify the purity and structural integrity of D-(+)-Maltose Monohydrate-UL-¹³C₁₂?
- Methodological Answer : Purity assessment should combine multiple analytical techniques:
- HPLC : Use a carbohydrate-specific column (e.g., aminopropyl silica) with refractive index detection. Compare retention times to certified reference standards .
- Thin-Layer Chromatography (TLC) : Spot samples alongside glucose and maltose controls on silica plates, develop with a butanol/acetic acid/water solvent system, and visualize with anisaldehyde-sulfuric acid spray. Glucose content should not exceed 1% .
- Specific Rotation : Measure optical rotation at 20°C (C=10 in H₂O). Anhydrous maltose should show [α]D²⁵ = +129.0° to +131.0°. Deviations indicate impurities or hydration inconsistencies .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
- Methodological Answer :
- Store in airtight containers at ≤30°C to prevent hygroscopic absorption and decomposition .
- For long-term stability, desiccate with silica gel and avoid exposure to light.
- Pre-weigh aliquots under nitrogen atmosphere to minimize oxidation during repeated use .
Q. How is D-(+)-Maltose Monohydrate-UL-¹³C₁₂ applied in cell culture and enzyme studies?
- Methodological Answer :
- Cell Culture : Dissolve in sterile PBS (pH 7.4) at 10–100 mM as a carbon source. Filter-sterilize (0.22 µm) to avoid microbial contamination. Monitor cell viability via ATP assays when substituting glucose with maltose .
- Enzyme Assays : Use as a substrate for α-glucosidase or maltase. Prepare reaction buffers (e.g., 50 mM sodium phosphate, pH 6.8) and quantify hydrolysis products (e.g., glucose) via coupled enzymatic assays (e.g., glucose oxidase-peroxidase) .
Advanced Research Questions
Q. How can isotopic labeling (¹³C₁₂) improve experimental design in metabolic flux analysis?
- Methodological Answer :
- Tracer Studies : Introduce UL-¹³C₁₂-maltose into microbial or mammalian cultures to track carbon redistribution via LC-MS or NMR. For NMR, prepare samples in D₂O and acquire ¹³C spectra with inverse-gated decoupling to quantify isotopic enrichment .
- Data Interpretation : Use computational tools (e.g., OpenFlux) to model flux distributions. Account for natural isotope abundance in controls .
Q. How to resolve discrepancies in solubility data during formulation studies?
- Methodological Answer :
- Controlled Solubility Testing : Dissolve maltose in degassed water at 25°C under agitation (500 rpm). Measure saturation concentration gravimetrically after filtration (0.45 µm). Compare results with pharmacopeial standards (e.g., USP-NF specifications) .
- Hydration Effects : Characterize monohydrate vs. anhydrous forms via Karl Fischer titration (target water content: 4.8–5.8%) and X-ray diffraction .
Q. What experimental strategies optimize the use of maltose in transdermal drug delivery systems?
- Methodological Answer :
- Microneedle Fabrication : Integrate maltose into SU-8 polymer microtubes via drawing lithography. Dissolve maltose tips in simulated interstitial fluid (pH 7.4) to validate release kinetics using fluorescent dextran tracers .
- Biocompatibility Testing : Perform cytotoxicity assays (e.g., MTT) on human keratinocytes exposed to maltose degradation products .
Q. How does maltose stabilize proteins in single-molecule studies, and how can this be quantified?
- Methodological Answer :
- Stabilization Mechanism : Add maltose (10–100 mM) to Tris-based buffers to reduce protein aggregation. Monitor conformational stability via circular dichroism (CD) or differential scanning calorimetry (DSC) .
- Single-Molecule Imaging : Use total internal reflection fluorescence (TIRF) microscopy with His-tagged proteins. Compare diffusion coefficients in maltose vs. control buffers .
Q. What are the best practices for validating enzyme kinetics when using maltose as a substrate?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analysis under varying maltose concentrations (0.1–10× Km). Use stopped-flow spectrophotometry for rapid kinetics (e.g., α-glucosidase).
- Impurity Mitigation : Pre-treat maltose with immobilized glucose oxidase to eliminate trace glucose, which can skew activity measurements .
Notes on Data Contradictions and Quality Control
- Purity Variability : Suppliers may report differing purity thresholds (e.g., ≥97% vs. ≥98%). Cross-validate via orthogonal methods (HPLC + TLC) and request batch-specific certificates .
- Isotopic Interference : Ensure ¹³C enrichment (≥99%) does not alter enzyme binding affinities. Compare kinetic parameters with unlabeled maltose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
